molecular formula C11H18F3NO B2467939 2,2-Dimethyl-1-(4-(trifluoromethyl)piperidin-1-yl)propan-1-one CAS No. 1465630-54-9

2,2-Dimethyl-1-(4-(trifluoromethyl)piperidin-1-yl)propan-1-one

Cat. No. B2467939
M. Wt: 237.266
InChI Key: AWAXUPCCRLVXOI-UHFFFAOYSA-N
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Description

“2,2-Dimethyl-1-(4-(trifluoromethyl)piperidin-1-yl)propan-1-one” is a complex organic compound. It contains a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

Piperidine derivatives are known to undergo a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . The specific reactions that “2,2-Dimethyl-1-(4-(trifluoromethyl)piperidin-1-yl)propan-1-one” would undergo depend on the reaction conditions and the presence of other reactants.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,2-Dimethyl-1-(4-(trifluoromethyl)piperidin-1-yl)propan-1-one” would depend on its exact molecular structure. Piperidine derivatives are generally soluble in polar solvents .

Scientific Research Applications

Organic Chemistry and Synthesis

Exploration of Nitropiperidinoimidazolderivate

Research delves into the synthesis and crystal structure analysis of compounds like 3-Chloro-1-(4-nitro-5-piperidinylimidazol-1-yl)propan-2-ol, showcasing the application of piperidine derivatives in exploring new chemical entities with potential biological activities (Gzella, Wrzeciono, & Pöppel, 1999).

Synthesis of Rigid SSRIs Analogues

A study on the synthesis of several 1-(substituted phenoxy)-3-{[4-(4-trifluoromethyl) phenoxy] piperidin-1-yl} propan-2-ols, aimed at evaluating their antidepressant activity, underscores the application of such compounds in medicinal chemistry (Kiran Kumar et al., 2004).

Pharmacological Exploration

Sigma Receptor Binding and Activity

The investigation into the binding affinity and selectivity of N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl) derivatives for sigma receptors reveals the potential therapeutic applications of piperidine derivatives in neuropharmacology and tumor research (Berardi et al., 2005).

Material Science

Lewis Pair Activation

A study on hydroalumination or hydrogallation of sterically encumbered hydrazones showcases the application of piperidine derivatives in the activation of C–H bonds, highlighting their utility in material science and catalysis (Uhl et al., 2016).

Future Directions

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, research into new synthetic routes and potential applications of “2,2-Dimethyl-1-(4-(trifluoromethyl)piperidin-1-yl)propan-1-one” could be a promising future direction.

properties

IUPAC Name

2,2-dimethyl-1-[4-(trifluoromethyl)piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18F3NO/c1-10(2,3)9(16)15-6-4-8(5-7-15)11(12,13)14/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWAXUPCCRLVXOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC(CC1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-1-(4-(trifluoromethyl)piperidin-1-yl)propan-1-one

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